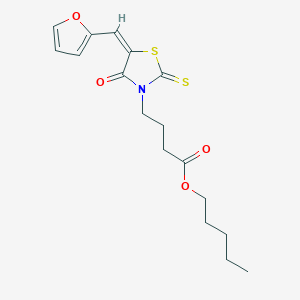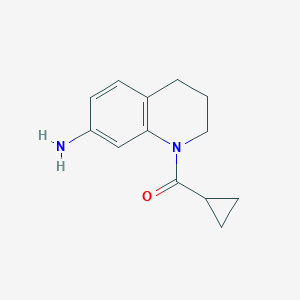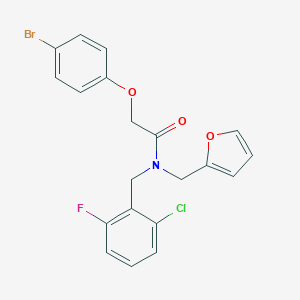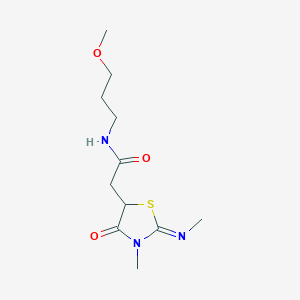
(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a complex organic compound that features a furan ring, a thioxothiazolidinone moiety, and a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves a multi-step process. One common approach includes the following steps:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a haloketone to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde, forming the furan-2-ylmethylene group.
Esterification: The final step involves the esterification of the intermediate with pentanol to form the pentyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Thiazolidinones
Substitution: Various substituted esters
Scientific Research Applications
(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of (E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets. The furan ring and thioxothiazolidinone moiety are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, but without the furan ring or pentyl ester group.
Furan Derivatives: Compounds with a furan ring but different substituents.
Uniqueness
(E)-pentyl 4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its combination of a furan ring, thioxothiazolidinone moiety, and pentyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
pentyl 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-2-3-4-10-22-15(19)8-5-9-18-16(20)14(24-17(18)23)12-13-7-6-11-21-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZSEVRWSSNLW-WYMLVPIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B363610.png)

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]propanedinitrile](/img/structure/B363626.png)


![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B363636.png)
![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)
![ethyl [5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B363642.png)
![(E)-3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B363648.png)

![5'-(2-phenylethyl)-1,2,3',3'a,4',5',6',6'a-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'-trione](/img/structure/B363670.png)

